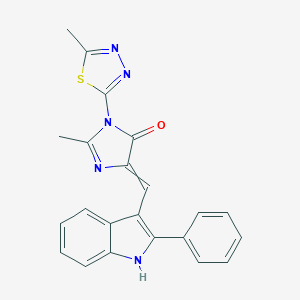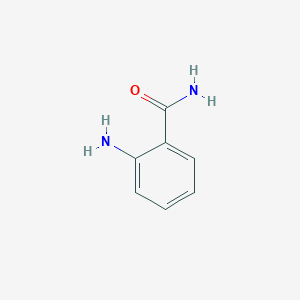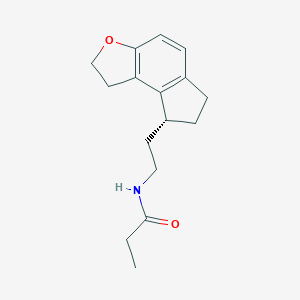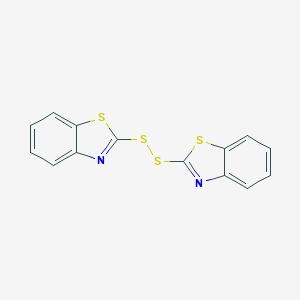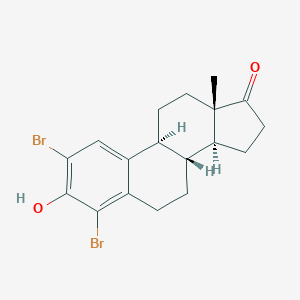
2,4-Dibromo Estrone
概要
説明
2,4-Dibromo estrone is a brominated derivative of the steroid hormone estrone. Estrone is one of the three naturally occurring estrogens, which are critical for various biological processes in the human body, particularly in the female reproductive system. The dibromination at positions 2 and 4 on the estrone molecule indicates the addition of bromine atoms, which can significantly alter the chemical and biological properties of the compound.
Synthesis Analysis
The synthesis of 2,4-dibromo estrone derivatives has been described in the literature. Specifically, the preparation of 2,4-dibromoestra-1,3,5(10),6-tetraene-3,17β-diol 3,17-diacetate, a precursor of radiolabeled estradiol, has been detailed. This compound is synthesized for the purpose of quantitatively determining estradiol receptors, which are important for understanding estrogen signaling pathways . Additionally, 6-alkoxy compounds related to this dibromo estrone derivative have been prepared and investigated, although the specific details of these compounds are not provided in the abstracts .
Molecular Structure Analysis
The molecular structure of 2,4-dibromo estrone derivatives, such as the 2,4-bis(bromomethyl)-estrone methyl ether, includes two reactive bromomethyl groups. These groups are capable of undergoing chemical reactions with various amino acids like cysteine, tryptophan, and histidine, as well as with compounds containing sulfhydryl groups . The presence of these bromomethyl groups is indicative of the compound's potential for bifunctional alkylation, which can be a significant factor in its biological activity.
Chemical Reactions Analysis
2,4-Bis(bromomethyl)-estrone methyl ether reacts with amino acids and sulfhydryl-containing compounds under physiological conditions (0.05 M phosphate buffer pH 7.0). The stoichiometry of its reaction with cysteine has been analyzed, confirming the presence of two reactive bromomethyl groups in the compound . These reactions are important for understanding the compound's interaction with biological molecules and its potential use in biochemical research.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2,4-dibromo estrone derivatives are not detailed in the provided abstracts, the presence of bromine atoms is known to influence such properties. Bromine is a heavy atom that can impact the molecular weight, polarity, and reactivity of the compound. The antiestrogenic activity of 2,4-bis(bromomethyl)-estrone methyl ether has been evaluated, showing that it lacks estrogenic activity but possesses a significant and persistent antiestrogenic effect. This effect was demonstrated by its influence on uterine glucose-6-phosphate dehydrogenase activity in ovariectomized rats .
科学的研究の応用
Photocatalytic Removal in Water
The removal of estrone, including its derivatives such as 2,4-Dibromo Estrone, from water and wastewater has been studied using photocatalysis. This process is effective in degrading or removing estrone under specific conditions. Key factors influencing the efficiency of this method include the load and type of the catalyst, the wavelength of radiation used, and the pH of the water. Such removal is crucial due to estrone's classification as an endocrine-disrupting compound (EDC) which can adversely affect human and wildlife endocrine systems (Sánchez-Barbosa, Villagran-Sánchez, & Armenise-Gil, 2019).
Impact on Hematopoietic Microenvironment
Research has indicated that estrone, including its variants like 2,4-Dibromo Estrone, influences the hematopoietic microenvironment and osteogenesis. It has been used in experimental models to study myelofibrosis, a condition characterized by fibrosis of the bone marrow and extramedullary myelopoiesis. These models have provided insights into human myelofibrosis and the potential mechanisms disrupting hematopoiesis during the development of this condition (Almazov, Ivasenko, & Zaritskii, 1990).
Anti-Breast Cancer Activities
Certain derivatives of estrone, such as 2,4-Dibromo Estrone, have been explored for their anti-breast cancer activities. Synthesized estrone derivatives have shown potential in decreasing tumor volume and inhibiting the growth of breast cancer cells. This includes both in vitro and in vivo studies, suggesting the potential of these compounds as anticancer agents (Amr et al., 2018).
Molecular Recognition and Separation
The development of molecularly imprinted polymers (MIPs) for estrone recognition is another area of research. These MIPs, incorporating magnetic nanoparticles, have been designed for specific recognition and biochemical separation of estrone. This technology is significant for applications in biochemistry and pharmaceuticals, where selective recognition of specific molecules like 2,4-Dibromo Estrone is required (Wang et al., 2009).
Mitotic Arrest and Apoptosis in Cancer Cells
Research has also shown that sulfamoylated derivatives of estrone, which could include 2,4-Dibromo Estrone, have differential effects on inducing mitotic arrest and apoptosis in human breast cancer cells. These derivatives have been found to be more potent than their parent compounds in inhibiting cell growth and could serve as effective anticancer agents (MacCarthy-Morrogh et al., 2000).
Safety And Hazards
The safety and hazards of 2,4-Dibromo Estrone are not explicitly detailed in the available literature. However, it is known that estrone, a related compound, may cause cancer and may damage fertility or the unborn child8.
将来の方向性
The future directions of 2,4-Dibromo Estrone research are not explicitly detailed in the available literature. However, it is known that estrone and its derivatives have attracted several chemists as a target for executing new methodologies on this complex yet useful steroid2. The oximes bearing halogens in the A-ring, such as 2,4-diiodoestrone oxime and 2,4-dibromoestrone oxime, have been synthesized and studied for their potential antitumor interest4.
特性
IUPAC Name |
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Br2O2/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(19)17(22)16(11)20/h8-10,13,22H,2-7H2,1H3/t9-,10+,13-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWYVIICKQEYPO-HIONPOMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C(C(=C(C=C34)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



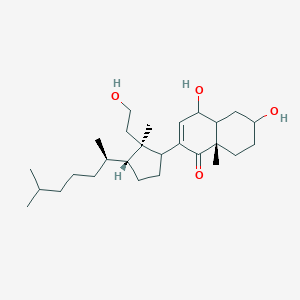
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B116487.png)
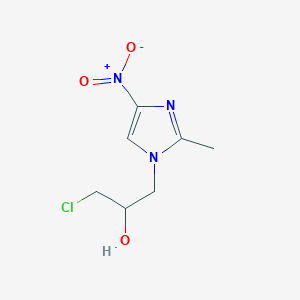
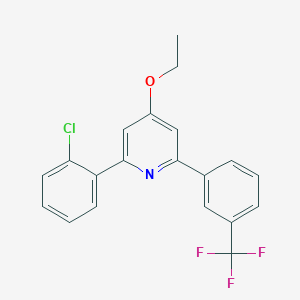
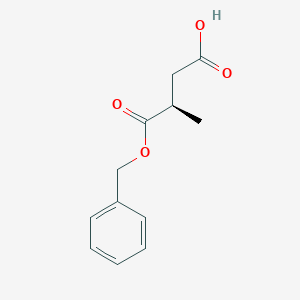
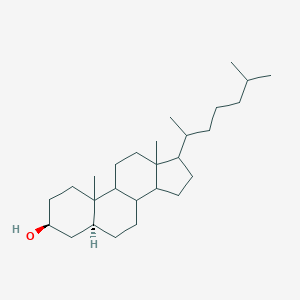
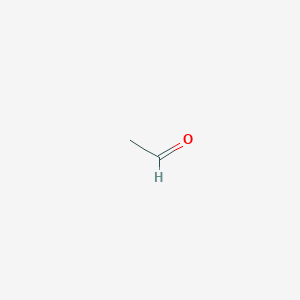
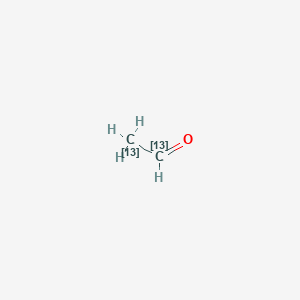
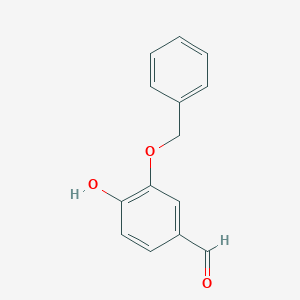
![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
